molecular formula C10H8O3S B1198210 1-Naphthalenesulfonic acid CAS No. 85-47-2

1-Naphthalenesulfonic acid

Cat. No. B1198210
CAS RN: 85-47-2
M. Wt: 208.24 g/mol
InChI Key: PSZYNBSKGUBXEH-UHFFFAOYSA-N
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Patent
US07169191B2

Procedure details

25 gms of naphthalene and 25 ml of conc. sulfuric acid were taken into a 250 ml round bottomed flask fitted with a stirrer. The contents of the flask were heated to 80° C. for 120 minutes with constant stirring. A drop of the resulting mass was taken in a beaker and 1 ml water was added to the same with shaking. A clear solution without any naphthalene smell was obtained confirming the completion of sulfonation. Simultaneously, 0.5 gm salicylic acid was taken in a separate beaker and 0.5 ml concentrated sulfuric acid was added with stirring at 25° C. The slurry was left aside with occasional stirring for 3 hrs. The naphthalene sulfonic acid, prepared in flask was allowed to cool down to 60° C. and transferred a reactor fitted with a thermometer, stirrer and a dropping funnel. The mass was stirred continuously for a period of 10 min. while maintaining the temperature at 60° C. with the help of the thermostat. A mixture of 0.2 gm poly acrylic acid, 0.25 gm phthalic acid, 1 gm citric acid and 0.14 gm salicylic acid was dissolved in 10 ml water in a beaker and the same was added to the reaction mass in the reactor through the dropping funnel. The mixture was heated at 65° C. for 20 min. 250 gm of aluminium sulfate was added to the above mass along with 100 ml of water with vigorous stirring. The temperature of the bath was gradually raised to 70° C. and allowed heating to continue for another 60 min. The sulfo salicylic acid which was prepared in the beaker was added to above mass and heating was continued for another 30 minutes. The mixture was transferred to a bucket and pH was raised to 2.5 by adding 60 gms sodium sulfite dissolved in 100 ml water while continuing stirring. The air was passed through the resulting solution for a period of 70 minutes. Slurry was filtered using muslin cloth of pore size 5–10μ. The filtrate was drum dried at 130° C. and the powder stored in a plastic container.
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
0.5 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
poly acrylic acid
Quantity
0.2 g
Type
reactant
Reaction Step Six
Quantity
0.25 g
Type
reactant
Reaction Step Six
Quantity
1 g
Type
reactant
Reaction Step Six
Quantity
0.14 g
Type
reactant
Reaction Step Six
Quantity
250 g
Type
reactant
Reaction Step Seven
Name
Quantity
100 mL
Type
solvent
Reaction Step Seven
Quantity
60 g
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[C:1]([OH:10])(=[O:9])[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4].[S:11](=O)(=[O:14])([OH:13])[OH:12].C1(S(O)(=O)=O)C2C(=CC=CC=2)C=CC=1.C(O)(=O)C1C(=CC=CC=1)C(O)=O.C(O)(=O)CC(CC(O)=O)(C(O)=O)O.S([O-])([O-])(=O)=O.[Al+3].S([O-])([O-])(=O)=O.S([O-])([O-])(=O)=O.[Al+3].S([O-])([O-])=O.[Na+].[Na+]>O>[OH:9][C:1]([C:2]1[C:3](=[CH:5][CH:6]=[C:7]([CH:8]=1)[S:11]([OH:14])(=[O:13])=[O:12])[OH:4])=[O:10] |f:5.6.7.8.9,10.11.12|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
C(C=1C(O)=CC=CC1)(=O)O
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
0.5 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC2=CC=CC=C12)S(=O)(=O)O
Step Six
Name
poly acrylic acid
Quantity
0.2 g
Type
reactant
Smiles
Name
Quantity
0.25 g
Type
reactant
Smiles
C(C=1C(C(=O)O)=CC=CC1)(=O)O
Name
Quantity
1 g
Type
reactant
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
Name
Quantity
0.14 g
Type
reactant
Smiles
C(C=1C(O)=CC=CC1)(=O)O
Step Seven
Name
Quantity
250 g
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Al+3].S(=O)(=O)([O-])[O-].S(=O)(=O)([O-])[O-].[Al+3]
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Eight
Name
Quantity
60 g
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
with stirring at 25° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
WAIT
Type
WAIT
Details
The slurry was left aside
STIRRING
Type
STIRRING
Details
with occasional stirring for 3 hrs
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool down to 60° C.
CUSTOM
Type
CUSTOM
Details
fitted with a thermometer, stirrer and a dropping funnel
STIRRING
Type
STIRRING
Details
The mass was stirred continuously for a period of 10 min.
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature at 60° C. with the help of the thermostat
ADDITION
Type
ADDITION
Details
the same was added to the reaction mass in the reactor through the dropping funnel
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated at 65° C. for 20 min
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
The temperature of the bath was gradually raised to 70° C.
TEMPERATURE
Type
TEMPERATURE
Details
allowed heating
ADDITION
Type
ADDITION
Details
was added to above mass
TEMPERATURE
Type
TEMPERATURE
Details
heating
WAIT
Type
WAIT
Details
was continued for another 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
was raised to 2.5
STIRRING
Type
STIRRING
Details
while continuing stirring
WAIT
Type
WAIT
Details
The air was passed through the resulting solution for a period of 70 minutes
Duration
70 min
FILTRATION
Type
FILTRATION
Details
Slurry was filtered
CUSTOM
Type
CUSTOM
Details
dried at 130° C.

Outcomes

Product
Details
Reaction Time
60 min
Name
Type
product
Smiles
OC(=O)C=1C(O)=CC=C(S(=O)(=O)O)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.